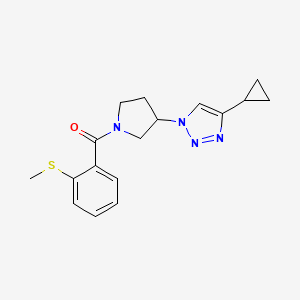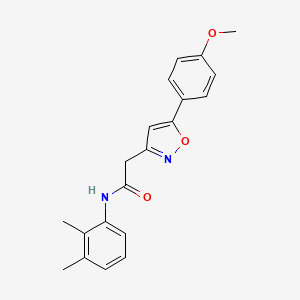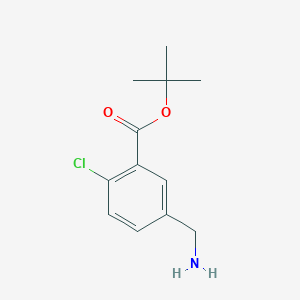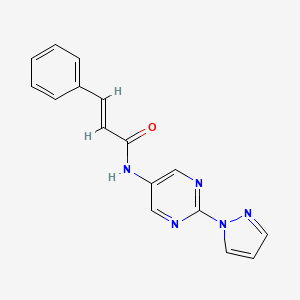
N-Fmoc-N-pentyl-glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-Fmoc-N-pentyl-glycine” is a compound that involves the Fmoc (9-fluorenylmethoxycarbonyl) group. The Fmoc group is a base-labile protecting group used in organic synthesis . It is known for its inherent hydrophobicity and aromaticity, which can promote building block association .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids and peptides often involves the activation of the carboxyl group of an amino acid and the protection of the Na-amino group . The Fmoc group has been integrated into current synthesis methods, allowing for very rapid and highly efficient synthesis of peptides . In one study, the chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of a core-shell structure was performed to determine the amount of active amino groups .Molecular Structure Analysis
The molecular structure of Fmoc-modified compounds is influenced by the Fmoc group’s inherent hydrophobicity and aromaticity . The single crystal structure of two gelators (FmocF and FmocY) has been determined and compared to the fiber X-ray diffraction data .Chemical Reactions Analysis
The Fmoc group is known for its base-labile properties, which means it can be removed under basic conditions . In the context of peptide synthesis, the Fmoc group can be removed to expose the amino group for peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the Fmoc group. The Fmoc group contributes to the compound’s hydrophobicity and aromaticity . The compound has a molar mass of 367.44 g/mol .作用机制
Target of Action
The primary target of N-Fmoc-N-pentyl-glycine is the amine group of amino acids . The compound acts as a protecting group for the amine, particularly at the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
This compound interacts with its target by forming a carbamate . This interaction is facilitated by the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that introduces the Fmoc group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . The compound plays a crucial role in the chemical formation of the peptide bond, a process that requires the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The use of this compound allows for the synthesis of peptides of significant size and complexity .
Result of Action
The result of the action of this compound is the protection of the amine group during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . After the peptide bond is formed, the Fmoc group can be removed, revealing the original amine .
Action Environment
The action of this compound is influenced by the chemical environment in which it is used. For instance, the compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . Additionally, the compound’s fluorescence properties, which are influenced by the fluorenyl group, can be used for spectrophotometrically monitoring coupling and deprotection reactions .
实验室实验的优点和局限性
One of the main advantages of using N-Fmoc-N-pentyl-glycine in lab experiments is its high purity and stability. This compound is also readily available and can be easily synthesized using standard chemical techniques. However, one of the limitations of using this compound is its high cost, which can limit its use in large-scale experiments.
未来方向
There are several future directions for the research on N-Fmoc-N-pentyl-glycine. One of the primary areas of interest is the development of new synthetic methods for the production of this compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, the use of this compound in the development of new drug delivery systems is also an area of active research.
合成方法
The synthesis of N-Fmoc-N-pentyl-glycine involves the use of various chemical reagents and techniques. One of the most commonly used methods involves the reaction of glycine with pentyl bromide, followed by the protection of the amino group using Fmoc-Cl. The resulting compound is then purified using chromatography techniques to obtain pure this compound.
科学研究应用
N-Fmoc-N-pentyl-glycine has been extensively used in various scientific research applications. One of its primary uses is in the synthesis of peptides and proteins for drug discovery and development. This compound is also used as a building block in the synthesis of various bioactive molecules, including enzyme inhibitors, antimicrobial agents, and anticancer drugs.
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pentyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-8-13-23(14-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBKILCXFHHPDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2459814.png)
![3-[4-(3-Methylphenyl)-1-piperazinyl]propanoic acid hydrate](/img/structure/B2459815.png)
![4-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methoxy]-3-methoxybenzaldehyde](/img/structure/B2459816.png)

![Ethyl 2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2459820.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]propanamide](/img/structure/B2459827.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2459830.png)
